molecular formula C13H18O B1324659 3',3,3-Trimethylbutyrophenone CAS No. 898785-50-7

3',3,3-Trimethylbutyrophenone

Cat. No.: B1324659
CAS No.: 898785-50-7
M. Wt: 190.28 g/mol
InChI Key: RHRHRLTXKBDIBC-UHFFFAOYSA-N
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Description

3’,3,3-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O. It is a ketone derivative, characterized by the presence of a phenyl group attached to a butyrophenone backbone with three methyl groups at the third carbon position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,3-trimethylbutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of 3’,3,3-Trimethylbutyrophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3’,3,3-Trimethylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its binding affinity and interaction kinetics provide insights into its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trimethylbutyric acid
  • 3,3,3-Trimethylbutanol
  • 3,3,3-Trimethylbutylamine

Uniqueness

3’,3,3-Trimethylbutyrophenone is unique due to its specific structural features, such as the presence of a phenyl group and three methyl groups at the third carbon position. This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3,3-dimethyl-1-(3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRHRLTXKBDIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642376
Record name 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-50-7
Record name 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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